molecular formula C20H18O4 B11467834 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No.: B11467834
M. Wt: 322.4 g/mol
InChI Key: XEUBQUXHXCUGRZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a 2-methylallyloxy moiety. Its molecular formula is C₂₀H₁₈O₅ (average mass: 338.36 g/mol) . This compound is of interest in medicinal chemistry for its structural similarity to bioactive flavonoids and isoflavones.

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one

InChI

InChI=1S/C20H18O4/c1-13(2)11-23-16-8-9-17-19(10-16)24-12-18(20(17)21)14-4-6-15(22-3)7-5-14/h4-10,12H,1,11H2,2-3H3

InChI Key

XEUBQUXHXCUGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylallyl alcohol.

    Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the chromone core.

    Alkylation: The final step involves the alkylation of the chromone core with 2-methylallyl alcohol to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromones.

    Substitution: The methoxy and methylallyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrochromones.

Scientific Research Applications

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate enzymes involved in key biological processes.

    Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 7, influencing electronic, steric, and physicochemical properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Key Features
Target Compound 4-Methoxyphenyl 2-Methylallyloxy C₂₀H₁₈O₅ Allyloxy group for potential reactivity
7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl) 2-Methoxyphenyl 4-Methoxybenzyloxy C₂₄H₂₀O₅ Bulky benzyloxy group; dual methoxy
7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl) 4-Methoxyphenyl Aminoethoxy with benzyl/methyl groups C₂₆H₂₇NO₅ Charged amino group for enzyme interaction
3-(2-Methoxyphenyl)-7-[(4-nitrobenzyl)oxy] 2-Methoxyphenyl 4-Nitrobenzyloxy C₂₃H₁₇NO₆ Strong electron-withdrawing nitro group
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl) 4-Methoxyphenyl Chlorophenyl-oxoethoxy C₂₄H₁₇ClO₆ Electronegative Cl; ketone functionality
7-Hydroxy-3-(4-methoxyphenyl) 4-Methoxyphenyl Hydroxy C₁₆H₁₂O₄ Increased polarity due to -OH group
Key Observations :
  • Electron Effects : The target compound’s 4-methoxyphenyl group donates electrons, enhancing aromatic stability, whereas nitro () or chloro () substituents withdraw electrons, altering reactivity.
  • Biological Relevance: Aminoethoxy derivatives (e.g., compound 10 in ) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 2.3 µM), suggesting that charged groups enhance enzyme binding. The allyloxy group in the target compound may offer different binding modes due to its hydrophobicity and unsaturation.
Table 2: Physicochemical Properties
Compound Melting Point (°C) Purity (HPLC) Solubility Trends Synthetic Yield
Target Compound Not reported Not available Likely moderate (lipophilic allyloxy) Not specified
7-(2-(Benzyl(methyl)amino)ethoxy) 135.0–136.6 98.8% High in polar solvents 76.1%
3-(4-Methoxyphenyl)-7-(3-oxo-3-(piperidin-1-yl)propoxy) Not reported 99.5% Low (bulky piperidinyl group) 26.9%
7-Hydroxy-3-(4-methoxyphenyl) Not reported Not available High in aqueous media Not specified

Biological Activity

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered attention in the scientific community for its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by its chromenone backbone with specific substituents that enhance its biological activity:

  • Methoxyphenyl group : Known for its role in increasing lipophilicity and modulating biological interactions.
  • Methylallyloxy group : This substituent may contribute to the compound's ability to penetrate cellular membranes and interact with various biological targets.

The biological activity of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one primarily involves:

  • Enzyme inhibition : The compound may inhibit enzymes associated with inflammatory pathways and cancer progression.
  • Antioxidant activity : It scavenges free radicals, thereby reducing oxidative stress in cells.
  • Cell signaling modulation : Interactions with specific receptors or transcription factors can lead to altered gene expression related to cell survival and proliferation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenged free radicals, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies revealed that it reduces the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Effects

Preliminary studies have explored the anticancer properties of this chromenone derivative. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antioxidant Activity Evaluation

A study conducted by researchers evaluated the antioxidant capacity of various flavonoid derivatives, including 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-4H-chromen-4-one. Using DPPH and ABTS assays, the compound exhibited a significant reduction in radical concentration compared to controls.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound15.2 ± 1.512.8 ± 0.9
Control (Vitamin C)10.5 ± 0.78.3 ± 0.5

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a dose-dependent decrease in IL-6 levels.

Treatment Concentration (µM)IL-6 Production (pg/mL)
Control120 ± 10
1090 ± 8
2060 ± 5
5030 ± 3

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